molecular formula C10H8Cl2F2O2 B580759 Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate CAS No. 1215206-21-5

Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate

Cat. No. B580759
CAS RN: 1215206-21-5
M. Wt: 269.069
InChI Key: HLCRPNOXAKFYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is an ester formed from a 2,5-dichlorophenyl group and a 2,2-difluoroacetic acid group . Ester compounds are often used in a wide range of applications, including pharmaceuticals, and they are known for their diverse chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would consist of a 2,5-dichlorophenyl group attached to a 2,2-difluoroacetic acid group via an ester linkage . The presence of halogens (chlorine and fluorine) could impart interesting electronic properties to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as the presence of halogens and the ester group could influence properties like polarity, boiling/melting points, and reactivity .

Scientific Research Applications

Visible-Light-Driven Direct 2,2-Difluoroacetylation

Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate is utilized in visible-light-driven direct 2,2-difluoroacetylation, showcasing its role in reactions under blue LED irradiation. This process, involving the combination of specific reagents and solvents, results in various 2,2-difluoroacetyl compounds, indicating its utility in organic synthesis and the modification of molecular structures (Furukawa et al., 2020).

Electrosynthesis of Difluoroacetate Derivatives

The compound is used in the electrosynthesis of ethyl-2,2-difluoro-2-trimethylsilylacetate, showing its role in large-scale synthesis and the transfer of the ethyl-2,2-difluoroacetate moiety to various electrophiles. This highlights its significance in the preparation of fluorinated building blocks in organic chemistry (Clavel et al., 2000).

Synthesis of Difluorinated Pseudopeptides

This compound is used in the synthesis of difluorinated pseudopeptides, utilizing its reactivity in the Ugi reaction. This application underlines its potential in the synthesis of complex organic molecules, including peptides with fluorine atoms, which can be significant in pharmaceutical and biomedical research (Gouge et al., 2004).

Incorporation in Copolymers

The compound plays a role in the synthesis of novel copolymers, where its derivatives, such as trisubstituted ethylenes with difluoro substitutions, are copolymerized with styrene. This signifies its utility in materials science, particularly in the modification of polymer properties and the creation of novel polymeric materials with specific characteristics (Kharas et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not clear without specific context, such as its use in a biological system or a chemical reaction .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be interesting to explore its synthesis, properties, and possible uses in various fields such as pharmaceuticals or materials science .

properties

IUPAC Name

ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2F2O2/c1-2-16-9(15)10(13,14)7-5-6(11)3-4-8(7)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCRPNOXAKFYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=CC(=C1)Cl)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681304
Record name Ethyl (2,5-dichlorophenyl)(difluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1215206-21-5
Record name Ethyl (2,5-dichlorophenyl)(difluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.